molecular formula C15H23N B11885314 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylmethanamine

1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylmethanamine

Cat. No.: B11885314
M. Wt: 217.35 g/mol
InChI Key: ZHHQXFZHKPVJQF-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of amines It is characterized by a naphthalene ring system with an ethyl group and a dimethylamino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-ethyl-1,2,3,4-tetrahydronaphthalene.

    Alkylation: The naphthalene derivative is then subjected to alkylation using dimethylamine under controlled conditions to introduce the dimethylamino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives.

Scientific Research Applications

1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The naphthalene ring system provides structural stability and contributes to the compound’s overall properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

1-(2-ethyl-3,4-dihydro-1H-naphthalen-2-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C15H23N/c1-4-15(12-16(2)3)10-9-13-7-5-6-8-14(13)11-15/h5-8H,4,9-12H2,1-3H3

InChI Key

ZHHQXFZHKPVJQF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=CC=CC=C2C1)CN(C)C

Origin of Product

United States

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